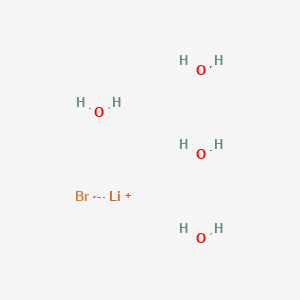
Lithium;bromide;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium bromide tetrahydrate is a chemical compound composed of lithium, bromine, and water molecules. It is known for its hygroscopic properties, meaning it can absorb moisture from the air. This compound is commonly used in various industrial applications, including air conditioning systems and absorption chillers, due to its ability to act as a desiccant.
準備方法
Synthetic Routes and Reaction Conditions:
- Lithium bromide tetrahydrate can be synthesized by reacting lithium carbonate with hydrobromic acid. The reaction is as follows:
Lithium Carbonate and Hydrobromic Acid: Li2CO3+2HBr→2LiBr+H2CO3
Another method involves reacting lithium hydroxide with hydrobromic acid:Lithium Hydroxide and Hydrobromic Acid: LiOH+HBr→LiBr+H2O
Industrial Production Methods: In industrial settings, lithium bromide tetrahydrate is typically produced by dissolving lithium bromide in water and allowing it to crystallize. The crystallization process is controlled to obtain the tetrahydrate form, which contains four water molecules per formula unit of lithium bromide.
化学反応の分析
Types of Reactions:
- Lithium bromide can undergo oxidation and reduction reactions. For example, it reacts with chlorine to form lithium chloride and bromine gas:
Oxidation and Reduction: Cl2+2LiBr→Br2+2LiCl
Lithium bromide reacts with silver nitrate to form lithium nitrate and silver bromide:Substitution: LiBr+AgNO3→LiNO3+AgBr
Common Reagents and Conditions:
Chlorine: Used in oxidation reactions.
Silver Nitrate: Used in substitution reactions.
Major Products:
- Lithium Chloride (LiCl)
- Bromine Gas (Br2)
- Lithium Nitrate (LiNO3)
- Silver Bromide (AgBr)
科学的研究の応用
Lithium bromide tetrahydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and hydroformylation catalysts.
- Biology: Lithium bromide is used in the purification of steroids and prostaglandins.
- Medicine: Historically, lithium bromide was used as a sedative, although it has been largely replaced by other compounds.
- Industry: It is widely used in air conditioning systems as a desiccant and in absorption chillers.
作用機序
The mechanism of action of lithium bromide involves its hygroscopic properties, which allow it to absorb moisture from the air. This makes it an effective desiccant in air conditioning systems. In biological systems, lithium ions can affect neurotransmitter pathways and have been studied for their potential neuroprotective effects.
類似化合物との比較
- Lithium Chloride (LiCl)
- Lithium Fluoride (LiF)
- Lithium Iodide (LiI)
- Sodium Bromide (NaBr)
- Potassium Bromide (KBr)
Comparison:
- Hygroscopic Properties: Lithium bromide is more hygroscopic than lithium chloride and lithium fluoride, making it more effective as a desiccant.
- Reactivity: Lithium bromide reacts similarly to other lithium halides, such as lithium chloride and lithium iodide, in substitution and oxidation reactions.
- Applications: While lithium bromide is primarily used in air conditioning systems, other lithium halides have different applications. For example, lithium chloride is used in the production of lithium metal, and lithium iodide is used in batteries.
Lithium bromide tetrahydrate stands out due to its unique combination of hygroscopic properties and reactivity, making it a valuable compound in various industrial and scientific applications.
特性
CAS番号 |
56088-72-3 |
|---|---|
分子式 |
BrH8LiO4 |
分子量 |
158.9 g/mol |
IUPAC名 |
lithium;bromide;tetrahydrate |
InChI |
InChI=1S/BrH.Li.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |
InChIキー |
QARLBWJEVVTAAF-UHFFFAOYSA-M |
正規SMILES |
[Li+].O.O.O.O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



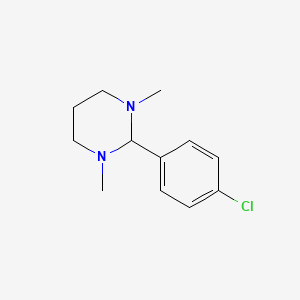
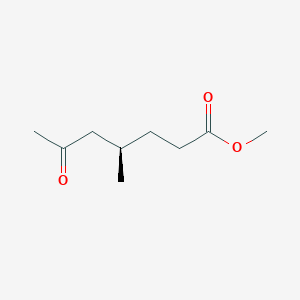
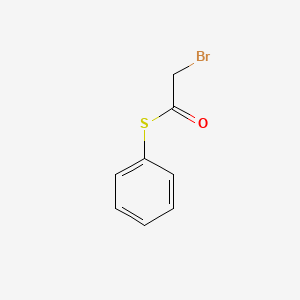
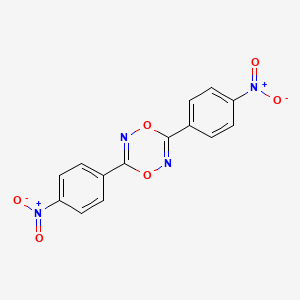
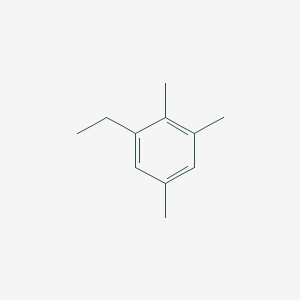

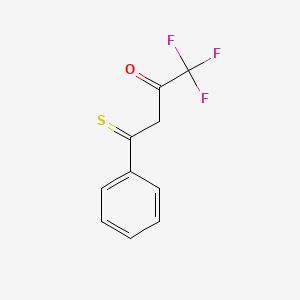
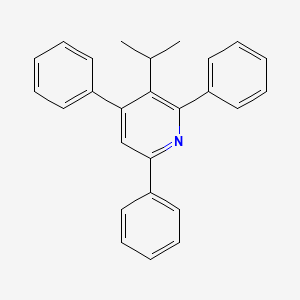
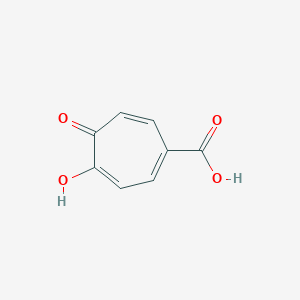

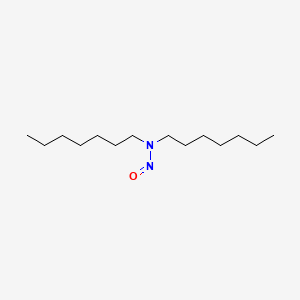
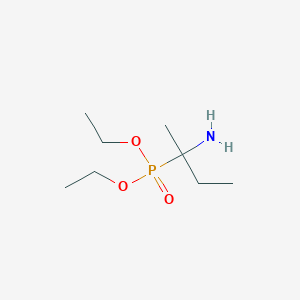
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
